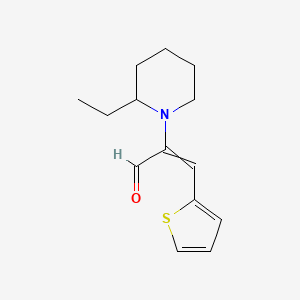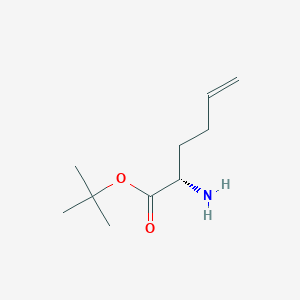
2-(2-Ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is an organic compound that features a piperidine ring, a thiophene ring, and an aldehyde functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal can be achieved through multi-step organic reactions. A common approach might involve:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Industry: Use as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. Generally, compounds with piperidine and thiophene rings can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Piperidin-1-yl)prop-2-enal: Lacks the thiophene ring.
3-(Thiophen-2-yl)prop-2-enal: Lacks the piperidine ring.
2-(2-Ethylpiperidin-1-yl)prop-2-enal: Lacks the thiophene ring.
Uniqueness
2-(2-Ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is unique due to the combination of the piperidine and thiophene rings, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
573992-93-5 |
|---|---|
Molekularformel |
C14H19NOS |
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
2-(2-ethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C14H19NOS/c1-2-12-6-3-4-8-15(12)13(11-16)10-14-7-5-9-17-14/h5,7,9-12H,2-4,6,8H2,1H3 |
InChI-Schlüssel |
GCBXIBUBTBODHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1C(=CC2=CC=CS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)

![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)





![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
